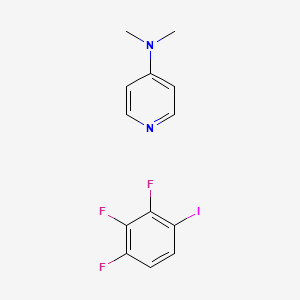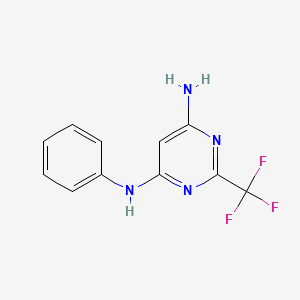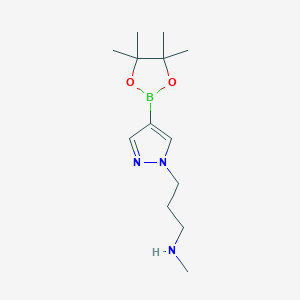
2-(4-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid is an organic compound with the molecular formula C10H10O5 It is characterized by the presence of a hydroxy group, a methoxycarbonyl group, and a phenylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid typically involves the esterification of 4-hydroxy-3-methoxybenzoic acid followed by a series of reactions to introduce the acetic acid moiety. One common method involves the use of methanol and sulfuric acid as catalysts to form the methyl ester, which is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
2-(4-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2-(4-oxo-3-(methoxycarbonyl)phenyl)acetic acid.
Reduction: Formation of 2-(4-hydroxy-3-(hydroxymethyl)phenyl)acetic acid.
Substitution: Formation of 2-(4-halo-3-(methoxycarbonyl)phenyl)acetic acid derivatives.
科学的研究の応用
2-(4-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用機序
The mechanism of action of 2-(4-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines .
類似化合物との比較
Similar Compounds
4-Hydroxy-3-methoxyphenylacetic acid: Similar structure but lacks the methoxycarbonyl group.
4-Hydroxy-3-methoxybenzoic acid: Similar structure but lacks the acetic acid moiety.
Vanillic acid: Contains a similar phenolic structure but with different functional groups.
Uniqueness
2-(4-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid is unique due to the presence of both the methoxycarbonyl and acetic acid moieties, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.
特性
分子式 |
C10H10O5 |
|---|---|
分子量 |
210.18 g/mol |
IUPAC名 |
2-(4-hydroxy-3-methoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C10H10O5/c1-15-10(14)7-4-6(5-9(12)13)2-3-8(7)11/h2-4,11H,5H2,1H3,(H,12,13) |
InChIキー |
GTLGWDJZEHQHCU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-c]pyrimidin-3-amine](/img/structure/B12331622.png)
![6-methoxycarbonyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B12331630.png)
![2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4alpha,4aalpha,5alpha,5aalpha,6beta,12aalpha)]-](/img/structure/B12331638.png)
![N-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B12331648.png)
![2-(3-(Morpholinomethyl)imidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B12331655.png)
![3-[20-(2-Carboxyethyl)-22-chloro-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-21,23,24,25-tetraza-22-gallahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),4,6,8,10,12,14,16(24),17,19-undecaen-4-yl]propanoic acid](/img/structure/B12331662.png)







![1,6-diphenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12331723.png)
